molecular formula C12H12N2O3 B12074264 Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate

Cat. No.: B12074264
M. Wt: 232.23 g/mol
InChI Key: CVBOKALHQVPXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the inhibition or activation of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is unique due to its ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to introduce various substituents. This versatility makes it a valuable scaffold in medicinal chemistry and material science .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanoate

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)7-10(15)9-3-4-11-13-5-6-14(11)8-9/h3-6,8H,2,7H2,1H3

InChI Key

CVBOKALHQVPXFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CN2C=CN=C2C=C1

Origin of Product

United States

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